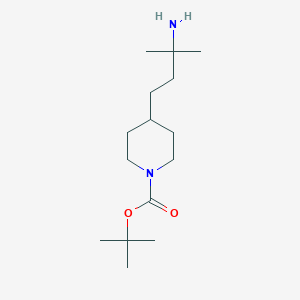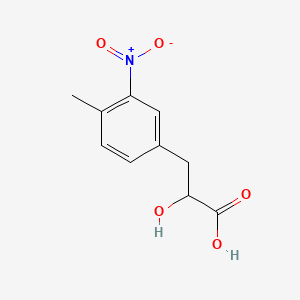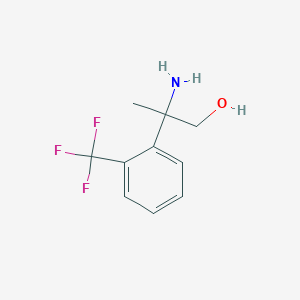
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C10H12F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol typically involves organic synthesis methods. One common route includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-2-(2-(trifluoromethyl)phenyl)propan-1-ol. This intermediate is then reacted with an appropriate amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a key intermediate in the synthesis of pharmaceutical compounds, such as aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist.
Industry: The compound is used in the synthesis of advanced organic compounds and additives.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with molecular targets and pathways. For instance, as an intermediate in the synthesis of aprepitant, it plays a role in modulating the activity of the NK-1 receptor, which is involved in the transmission of pain and other sensory signals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: This compound has similar structural features but with additional trifluoromethyl groups, making it more hydrophobic.
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol: This compound has the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and interactions.
Uniqueness
2-Amino-2-(2-(trifluoromethyl)phenyl)propan-1-ol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of pharmaceuticals and other advanced organic compounds.
Eigenschaften
Molekularformel |
C10H12F3NO |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-amino-2-[2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c1-9(14,6-15)7-4-2-3-5-8(7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
InChI-Schlüssel |
DRAJERQZXHKPJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1=CC=CC=C1C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


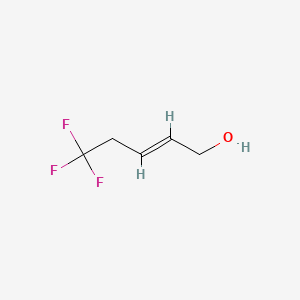
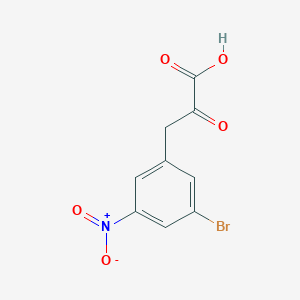
![O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)

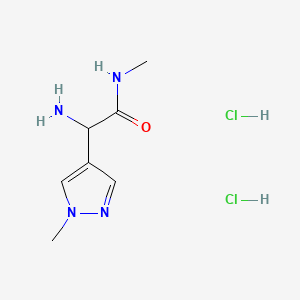
![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
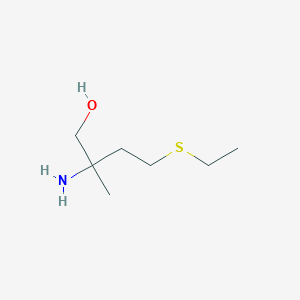


![3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590887.png)
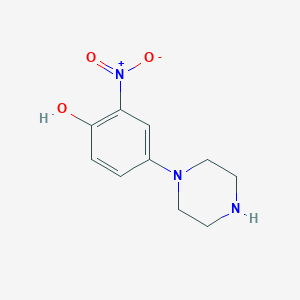
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
